molecular formula C9H10BrNO2 B2356711 methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate CAS No. 1783330-05-1

methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate

Cat. No.: B2356711
CAS No.: 1783330-05-1
M. Wt: 244.088
InChI Key: MMEPPLDRNLHJHK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is a derivative of pyrrolizine, a bicyclic nitrogen-containing heterocycle. It is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 7-position of the pyrrolizine ring.

Scientific Research Applications

Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its bromine atom serves as a versatile functional group for further chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for “methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate” is not clearly recognized . More research is needed to understand its biological activities.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves the bromination of a pyrrolizine precursor followed by esterification. One common method involves the reaction of 2,3-dihydro-1H-pyrrolizine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the esterification of the resulting brominated intermediate with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated derivative.

    Oxidation Reactions: Oxidation can occur at the nitrogen atom or the carbon atoms in the pyrrolizine ring, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolizine derivatives, while reduction reactions typically yield the hydrogenated form of the compound.

Comparison with Similar Compounds

Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: This compound has a similar structure but with a pyridine ring fused to the pyrrolizine core.

    Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxamide: This compound has an amide group instead of an ester group at the 7-position.

    Methyl 5-chloro-2,3-dihydro-1H-pyrrolizine-7-carboxylate: This compound has a chlorine atom instead of a bromine atom at the 5-position.

These similar compounds share some chemical properties and reactivity patterns but differ in their specific functional groups and potential biological activities. The presence of different substituents can significantly influence their chemical behavior and applications.

Properties

IUPAC Name

methyl 3-bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)6-5-8(10)11-4-2-3-7(6)11/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEPPLDRNLHJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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